molecular formula C6H12ClNO2 B15248700 Ethyl 3-aminobut-2-enoate hydrochloride

Ethyl 3-aminobut-2-enoate hydrochloride

Cat. No.: B15248700
M. Wt: 165.62 g/mol
InChI Key: MXLCVUZJGATRLX-FXRZFVDSSA-N
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Description

ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of ethyl acetoacetate and is known for its versatile applications in organic synthesis, medicinal chemistry, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE typically involves the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for about 20 hours. After the reaction, the mixture is treated with dichloromethane, ammonium hydroxide, and potassium carbonate, followed by extraction and drying to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its hydrochloride component enhances its solubility and stability, making it more suitable for various industrial and research applications .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

ethyl (E)-3-aminobut-2-enoate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-3-9-6(8)4-5(2)7;/h4H,3,7H2,1-2H3;1H/b5-4+;

InChI Key

MXLCVUZJGATRLX-FXRZFVDSSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/N.Cl

Canonical SMILES

CCOC(=O)C=C(C)N.Cl

Origin of Product

United States

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